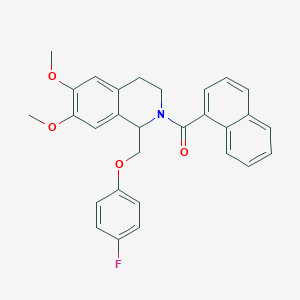

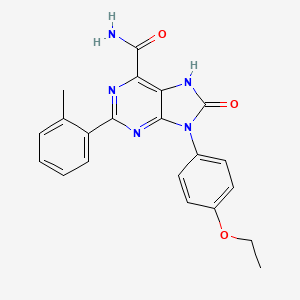

9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

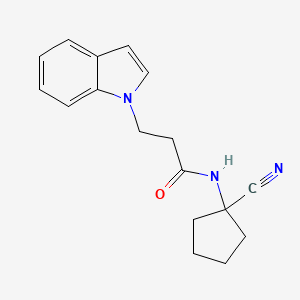

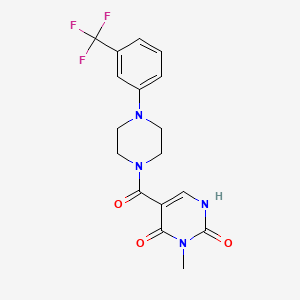

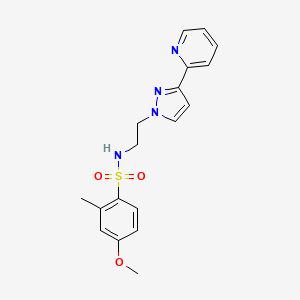

Compounds like “9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide” belong to a class of organic compounds known as purines and their derivatives . Purines are aromatic compounds composed of a pyrimidine ring fused to an imidazole ring. They are involved in many biological processes.

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, including the formation of the purine ring, the introduction of various substituents, and the protection and deprotection of functional groups .Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis

The chemical reactions involving such compounds can include substitution reactions at the benzylic position .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques, including melting point determination, solubility testing, and pKa determination .科学的研究の応用

Purine Derivatives and Synthesis

Purine derivatives, including compounds structurally related to 9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide, play a significant role in the development of antiviral agents and enzyme inhibitors. The synthesis and reactivity of purine and related compounds have been extensively studied, leading to a variety of applications in medicinal chemistry. For example, antiviral 9-[2-(phosphonomethoxy)alkoxy]purines demonstrate potent activity against herpesviruses and retroviruses, showcasing the therapeutic potential of purine derivatives in antiviral research (Duckworth et al., 1991). Similarly, the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents highlights the diverse bioactivity of purine analogs in addressing various health conditions (Abu‐Hashem et al., 2020).

Antimycobacterial Activity

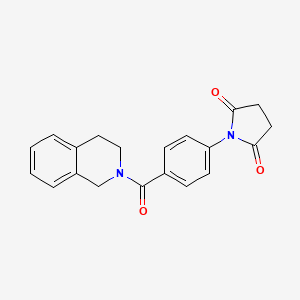

The structural modification of purine derivatives has led to the discovery of compounds with significant antimycobacterial activity. For instance, a study on 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines revealed that certain derivatives exhibit potent inhibitory activity against Mycobacterium tuberculosis. This suggests that specific structural features in purine derivatives can be optimized to enhance antimicrobial efficacy, offering a promising strategy for developing new antituberculosis drugs (Bakkestuen et al., 2005).

Nucleoside Analogues and Enzyme Inhibition

The exploration of purine nucleosides as enzyme inhibitors has unveiled potential therapeutic applications. For example, the synthesis of 6-substituted-9-(5-deoxy-beta-D-xylofuranosyl)purines and their evaluation as inhibitors of adenosine deaminase reflect the utility of purine analogues in modulating enzyme activity. Such compounds could serve as leads for the development of treatments for conditions associated with enzyme dysregulation, demonstrating the breadth of research applications for purine derivatives in biochemical and pharmaceutical contexts (Shah et al., 1965).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-3-29-14-10-8-13(9-11-14)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAHVNRMYOQCBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2585969.png)

![N-{[4-(6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2585972.png)

![1-[2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2585973.png)

![2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2585982.png)

![N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide](/img/structure/B2585986.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585987.png)